N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide
Description
N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide is a synthetic diamide compound characterized by a central ethanediamide core substituted with a 3-(2-oxopyrrolidin-1-yl)phenyl group and a 2-phenylethyl moiety. The 2-oxopyrrolidin-1-yl group introduces a five-membered lactam ring, which may influence solubility, hydrogen bonding, and receptor interactions.
Properties
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18-10-5-13-23(18)17-9-4-8-16(14-17)22-20(26)19(25)21-12-11-15-6-2-1-3-7-15/h1-4,6-9,14H,5,10-13H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYYKKCEHQQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide, also known by its chemical structure and various identifiers, is a compound of interest due to its potential biological activities. This article focuses on its biological properties, including antimicrobial, cytotoxic, and pharmacological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C18H20N2O2
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 296.36 g/mol |
| Purity | ≥95% |
| Appearance | Oil |
| Storage Temperature | Room Temperature |
Cytotoxicity Studies
Cytotoxicity is a critical parameter for evaluating the safety and therapeutic potential of new compounds. In studies involving structurally similar compounds, varying concentrations were tested on L929 cells to assess viability.
Table 2: Cytotoxicity Results for Related Compounds
| Dose (µM) | Compound 1 Viability (%) | Compound 2 Viability (%) |
|---|---|---|
| 200 | 77 | 88 |
| 100 | 92 | 102 |
| 50 | 74 | 85 |
| 25 | 97 | 96 |
The results indicated that while some compounds exhibited cytotoxic effects at higher concentrations, others showed increased cell viability, suggesting a selective activity profile .
Pharmacological Insights
The pharmacological implications of this compound are still under investigation. However, compounds with similar structures have been noted for their ability to interact with various biological targets. For instance, they may influence pathways related to inflammation or cellular signaling due to their lipophilicity and ability to penetrate cellular membranes effectively.
Case Studies
While specific case studies on this compound are scarce, research on related compounds has provided insights into their therapeutic potentials:
- Study on Antimicrobial Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited superior antimicrobial properties compared to conventional antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cells : Another research highlighted that specific derivatives stimulated cell viability in cancer cell lines significantly above control levels, indicating potential for further development as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Lactam-Containing Derivatives
The 2-oxopyrrolidin-1-yl group in the target compound is structurally analogous to lactam-containing derivatives in pharmaceutical agents. For example, compounds listed in feature 2-oxotetrahydropyrimidin-1(2H)-yl groups (six-membered lactam rings) in complex peptide-like structures.
Comparison with Phenylethyl-Substituted Amides
The 2-phenylethyl substituent in the target compound is structurally similar to fentanyl analogs (e.g., 4'-methyl acetyl fentanyl, β'-phenyl fentanyl) listed in . While fentanyl derivatives primarily target opioid receptors, the phenylethyl group in the target compound could modulate lipophilicity and membrane permeability. However, the ethanediamide core distinguishes it from fentanyl-like opioids, which typically feature piperidine or amide linkages .
Comparison with Cyanoacetamide Derivatives
highlights cyanoacetamide derivatives (e.g., N-benzyl-2-cyano-acetamide) with nitrile and amide functionalities. This modification could enhance interactions with polar biological targets, such as enzymes or receptors .
Data Table: Structural and Functional Attributes
Research Findings and Implications
- Lactam Ring Effects : The 2-oxopyrrolidin-1-yl group may enhance solubility compared to bulkier lactams (e.g., tetrahydropyrimidinyl), as smaller rings reduce steric strain .
- Amide vs. Nitrile Functionality: The dual amide bonds in the target compound could improve thermal stability compared to cyanoacetamides, which are prone to hydrolysis under acidic conditions .
- Phenylethyl Substituent : While phenylethyl groups in fentanyl analogs enhance lipophilicity and CNS penetration, their role in the target compound remains speculative without direct pharmacological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
